4-Sulfanylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

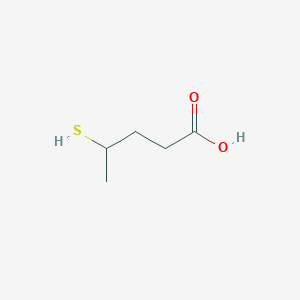

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAFWRKPYYJETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570278 | |

| Record name | 4-Sulfanylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125791-83-5 | |

| Record name | 4-Sulfanylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfanylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Sulfanylpentanoic Acid for Advanced Research and Drug Development

Introduction: Unveiling the Potential of a Bifunctional Molecule

4-Sulfanylpentanoic acid, also known as 4-mercaptopentanoic acid or 4-mercaptovaleric acid, is a bifunctional organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) group. This unique structural arrangement makes it a molecule of significant interest to researchers, particularly in the fields of bioconjugation, materials science, and drug development. The distinct reactivity of each functional group allows for orthogonal chemical modifications, positioning this compound as a versatile molecular linker and a building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, potential applications, and detailed protocols for its handling and analysis, tailored for professionals in scientific research and pharmaceutical development.

Chemical and Physical Properties of this compound

Core Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Mercaptopentanoic acid, 4-Mercaptovaleric acid | [1] |

| CAS Number | 125791-83-5 | [1][2] |

| Molecular Formula | C₅H₁₀O₂S | [1] |

| Molecular Weight | 134.19 g/mol | [1] |

Predicted Physicochemical Data

Precise experimental values for properties such as boiling point, melting point, and density for this compound are not consistently reported. However, computational predictions and data from similar compounds, such as 4-mercapto-4-methylpentanoic acid, can provide valuable estimations. It is crucial to note that these are predicted values and should be used as a guide pending experimental verification.

| Property | Predicted/Estimated Value | Notes |

| Boiling Point | ~240-260 °C | Estimated based on structurally similar compounds. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Density | ~1.1 - 1.2 g/cm³ | Estimated based on structurally similar compounds. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Typical for a short-chain carboxylic acid.[3] |

| pKa (Thiol) | ~10 - 11 | Typical for an alkanethiol. |

Molecular Structure and Reactivity

The utility of this compound is intrinsically linked to the distinct reactivity of its thiol and carboxylic acid functionalities.

Figure 1: 2D structure of this compound illustrating the carboxylic acid and thiol functional groups.

The Thiol Group: A Gateway to Covalent Linkages

The thiol group (-SH) is a potent nucleophile and readily participates in several key reactions, making it an ideal handle for bioconjugation.

-

Thiol-Maleimide Michael Addition: This is one of the most common and efficient methods for creating stable carbon-sulfur bonds. The thiol group of this compound can react with a maleimide-functionalized molecule (e.g., a protein or a drug) under physiological conditions (pH 6.5-7.5) to form a stable thioether linkage.[4]

-

Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds (-S-S-). This reaction is reversible, which is a key feature in designing drug delivery systems that release their payload in the reducing environment of the cytoplasm.

-

Thiol-Ene "Click" Chemistry: In the presence of a photoinitiator or radical initiator, the thiol group can undergo a "click" reaction with an alkene to form a thioether. This reaction is highly efficient and proceeds under mild conditions.

The Carboxylic Acid Group: A Versatile Anchor

The carboxylic acid group (-COOH) provides another reactive site for conjugation, often through the formation of amide bonds.

-

Amide Bond Formation: The carboxylic acid can be activated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an active NHS ester. This ester readily reacts with primary amines on other molecules (e.g., proteins, peptides, or small molecule drugs) to form a stable amide bond.

-

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. This linkage can be designed to be cleavable under specific physiological conditions.

Figure 2: Reactivity pathways of this compound's functional groups.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in the design and synthesis of advanced therapeutic agents and research probes.

-

Linker for Antibody-Drug Conjugates (ADCs): this compound can serve as a heterobifunctional linker in the construction of ADCs.[5] The carboxylic acid end can be conjugated to the cytotoxic payload, while the thiol group can be used to attach the linker-drug complex to the antibody, often through a maleimide linkage on the antibody. The length of the pentanoic acid chain provides spatial separation between the antibody and the drug, which can be crucial for maintaining the biological activity of both components.

-

Surface Modification of Nanoparticles: The thiol group has a high affinity for gold surfaces, allowing this compound to form self-assembled monolayers (SAMs) on gold nanoparticles. The exposed carboxylic acid groups can then be used to attach targeting ligands, drugs, or imaging agents, creating multifunctional nanocarriers for targeted drug delivery and diagnostics.

-

Bioconjugation and Labeling: This molecule can be used to introduce a reactive thiol group onto a molecule of interest that contains a primary amine, or vice versa. This allows for the subsequent labeling with fluorescent dyes, biotin, or other reporter molecules.

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize these procedures for their specific applications and available equipment.

Proposed Synthesis of this compound

A common synthetic route to mercaptoalkanoic acids involves the reaction of a corresponding haloalkanoic acid with a sulfur nucleophile, followed by hydrolysis.

Reaction Scheme:

-

Nucleophilic Substitution: 4-Bromopentanoic acid + Sodium Thiosulfate → S-(3-carboxybutyl)thiosulfate

-

Hydrolysis: S-(3-carboxybutyl)thiosulfate + Acid → this compound

Step-by-Step Protocol:

-

Step 1: Formation of the Bunte Salt.

-

Dissolve 4-bromopentanoic acid (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add sodium thiosulfate pentahydrate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

-

Step 2: Acid Hydrolysis.

-

To the aqueous residue from Step 1, add a strong acid such as hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 1.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

-

Step 3: Purification.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Figure 3: Proposed workflow for the synthesis of this compound.

Characterization by Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons of the pentanoic acid backbone. The proton of the thiol group will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The carboxylic acid proton will also be a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pentanoic acid chain, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[7]

-

S-H Stretch (Thiol): A weak, sharp band in the region of 2600-2550 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1320-1210 cm⁻¹.[6]

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 134. Common fragmentation patterns would include the loss of the thiol group (-SH), the carboxylic acid group (-COOH), and cleavage of the alkyl chain.[8]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Safety: Based on data for similar mercaptoalkanoic acids, this compound may be corrosive and cause skin and eye irritation. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: Thiols are susceptible to oxidation, especially in the presence of air and metal ions. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfides.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing under an inert atmosphere is recommended to maintain its integrity.

Conclusion

This compound is a highly versatile bifunctional molecule with significant potential in advanced research and drug development. Its orthogonal reactive handles, the thiol and carboxylic acid groups, allow for a wide range of chemical modifications, making it an ideal linker for creating complex bioconjugates, functionalizing nanoparticles, and building novel therapeutic constructs. A thorough understanding of its chemical and physical properties, combined with appropriate handling and analytical characterization, will enable researchers to fully harness the capabilities of this valuable chemical tool.

References

-

AxisPharm. (n.d.). 4-mercapto-4-methylpentanoic acid | CAS: 140231-31-8. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

AxisPharm. (n.d.). 4-mercapto-4-methylpentanoic acid | CAS: 140231-31-8. Retrieved from [Link]

-

Lopéz-López, M., et al. (2020). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. European Journal of Pharmaceutical Sciences, 147, 105284. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Pentanoic acid, 4-mercapto- | CymitQuimica [cymitquimica.com]

- 2. 4-Mercapto-pentanoic acid | 125791-83-5 [chemicalbook.com]

- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-mercapto-4-methylpentanoic acid | CAS: 140231-31-8 | AxisPharm [axispharm.com]

- 5. njbio.com [njbio.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4-Sulfanylpentanoic Acid and Its Derivatives

Introduction: The Significance of 4-Sulfanylpentanoic Acid in Modern Chemistry and Drug Discovery

This compound, also known as 4-mercaptopentanoic acid, is a bifunctional molecule featuring both a carboxylic acid and a thiol group. This unique combination of reactive sites makes it a valuable building block in a multitude of applications, ranging from materials science to pharmaceutical development. The thiol group offers a nucleophilic handle for conjugation and the formation of sulfur-containing heterocycles, while the carboxylic acid moiety provides a site for amide and ester formation, allowing for its incorporation into larger molecular frameworks. In drug development, molecules containing the this compound scaffold are explored for their potential as enzyme inhibitors, linkers in antibody-drug conjugates (ADCs), and as components of self-assembled monolayers (SAMs) for biosensor applications. This guide provides a comprehensive overview of the synthetic protocols for this compound and its key derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthesis of this compound

The synthesis of the parent this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Here, we detail a robust and widely applicable two-step synthesis starting from the readily available γ-valerolactone.

Strategy 1: Synthesis via Ring-Opening of γ-Valerolactone and Subsequent Thiol Introduction

This strategy involves the conversion of γ-valerolactone to a 4-halopentanoic acid, followed by nucleophilic substitution with a thiolating agent.

Part 1: Synthesis of 4-Bromopentanoic Acid from γ-Valerolactone

The initial step is the ring-opening of γ-valerolactone to form 4-bromopentanoic acid. This is typically achieved by treatment with hydrobromic acid.

-

Reaction Principle: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonation of the lactone carbonyl oxygen activates it towards nucleophilic attack by the bromide ion.

Experimental Protocol: Synthesis of 4-Bromopentanoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-valerolactone (1.0 eq).

-

Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-bromopentanoic acid, which can be purified by vacuum distillation.

Part 2: Synthesis of this compound via Isothiouronium Salt Formation and Hydrolysis

The 4-bromopentanoic acid is then converted to this compound. A reliable method for this transformation involves the formation of an S-alkylisothiouronium salt with thiourea, followed by alkaline hydrolysis. This method avoids the direct use of odorous and volatile thiols.

-

Causality Behind Experimental Choices:

-

Thiourea as a Thiolating Agent: Thiourea is an excellent, odorless, and stable crystalline solid that acts as a synthetic equivalent of hydrogen sulfide. It readily displaces halides to form an isothiouronium salt.

-

Alkaline Hydrolysis: The subsequent hydrolysis of the isothiouronium salt under basic conditions (e.g., with sodium hydroxide) efficiently liberates the desired thiol.

-

Experimental Protocol: Synthesis of this compound

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask, dissolve 4-bromopentanoic acid (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux for 3-4 hours to form the S-(4-carboxybutyl)isothiouronium bromide. The salt may precipitate from the solution upon cooling.

-

-

Hydrolysis to the Thiol:

-

To the reaction mixture, add a solution of sodium hydroxide (3.0 eq) in water.

-

Heat the mixture to reflux for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or chromatography if necessary.

-

Visualization of the Synthetic Pathway

Caption: Thioacetate protection and deprotection of this compound.

Synthesis of Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted to an amide through coupling with a primary or secondary amine. To ensure high yields and prevent side reactions with the thiol group, it is advisable to perform this reaction with the thiol group protected as a thioacetate.

-

Expertise & Experience: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. The use of coupling agents activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. [1]

-

Trustworthiness: Carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used and trusted for efficient amide bond formation under mild conditions. [1]

Experimental Protocol: Amide Synthesis using EDC

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetylthiopentanoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and solvent removal, the crude amide can be purified by column chromatography.

-

Thiol Deprotection (if required): The thioacetate protecting group can be removed by treating the amide derivative with a dilute acid (e.g., HCl in methanol) or base (e.g., NaOH in methanol/water). [2]

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through various methods, with Fischer esterification being a classic and effective approach for simple alcohols. Again, protection of the thiol group is recommended.

-

Authoritative Grounding: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [3]To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. [3]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylthiopentanoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, remove the solvent, and purify the ester by distillation or column chromatography.

-

Thiol Deprotection (if required): The thioacetate can be cleaved under acidic or basic conditions as described for the amide synthesis.

Quantitative Data Summary

| Synthesis Step | Starting Material | Key Reagents | Typical Yield |

| 4-Bromopentanoic Acid | γ-Valerolactone | HBr (aq) | 70-85% |

| This compound | 4-Bromopentanoic Acid | Thiourea, NaOH | 60-75% |

| Amide Derivative | 4-Acetylthiopentanoic Acid | Amine, EDC, HOBt | 70-90% |

| Ester Derivative | 4-Acetylthiopentanoic Acid | Alcohol, H₂SO₄ | 65-85% |

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide reliable and adaptable protocols for the preparation of this compound and its amide and ester derivatives. The strategic use of thiol-protecting groups is paramount for achieving high yields and purity in the synthesis of its derivatives. The versatility of this scaffold will undoubtedly continue to be exploited in the development of novel pharmaceuticals, advanced materials, and sophisticated diagnostic tools. Future research may focus on developing more sustainable and atom-economical synthetic methods, as well as exploring the utility of this compound in emerging fields such as bioconjugation and nanotechnology.

References

-

PrepChem. (n.d.). Synthesis of 2-Mercapto-4-Methylpentanoic Acid (Compound 1). Retrieved from [Link]

-

Wong, T. Y., et al. (2021). Reversible ring opening of (S)-GVL at different pH. ResearchGate. Retrieved from [Link]

- Szollosi, R., et al. (2020).

- Syracuse University. (2018). An Examination of γ-valerolactone Ring Opening and Decarboxylation in Multiphase System and Over Various Solid Acid Catalysts.

-

LibreTexts Chemistry. (2023). Preparation of Esters. Retrieved from [Link]

- Bond, T. (2010).

- K.C. Nicolaou, & J.S. Sorensen. (2005).

- Google Patents. (n.d.). Synthesis of esters of mercaptocarboxylic acids.

-

PrepChem. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-DODECYL (LAURYL) MERCAPTAN. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of a mercaptocarboxylic acid.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

Introduction

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, a trithiocarbonate-type Reversible Addition-Fragmentation chain Transfer (RAFT) agent, is a pivotal tool in the synthesis of well-defined polymers. Its efficacy in controlling polymerization of methacrylate and methacrylamide monomers has made it a staple in academic and industrial research, particularly in the development of novel drug delivery systems, advanced coatings, and functional biomaterials.[1] However, the successful application of this RAFT agent is intrinsically linked to its solubility in polymerization media and its stability under various experimental and storage conditions.

This technical guide provides an in-depth analysis of the solubility and stability of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ensure the integrity of this critical reagent, thereby enhancing the reproducibility and success of their polymerization reactions. We will delve into the physicochemical properties that govern its behavior, explore potential degradation pathways, and present detailed protocols for its characterization and handling.

I. Physicochemical Properties and Solubility Profile

The molecular structure of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, with its long hydrophobic dodecyl chain and polar carboxylic acid and cyano groups, dictates its solubility in various solvents. Understanding this profile is the first step in designing a successful polymerization experiment.

Molecular Structure and its Implications for Solubility

The amphiphilic nature of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is the primary determinant of its solubility. The long C12 alkyl chain imparts significant nonpolar character, while the carboxylic acid and cyano moieties contribute to its polarity. This dual characteristic means that its solubility is a delicate balance of "like dissolves like" and the potential for specific solvent-solute interactions.[2]

Qualitative Solubility

Based on supplier data and empirical observations, the solubility of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid can be summarized as follows:

| Solvent Class | Specific Solvents | Solubility |

| Polar Protic | Water | Insoluble[3] |

| Ethanol | Soluble[3] | |

| Polar Aprotic | Acetone, Propylene glycol methyl ether (PGME), Propylene glycol methyl ether acetate (PGMEA) | Soluble[3] |

| Nonpolar | Hexane | Insoluble[3] |

This table is based on publicly available supplier information.

The insolubility in water is expected due to the dominance of the long hydrophobic dodecyl chain.[4] Conversely, its solubility in polar organic solvents like ethanol and acetone is facilitated by favorable interactions with the carboxylic acid and cyano groups.

Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is crucial. The following protocol outlines a standard method for this purpose.

Objective: To determine the saturation solubility of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in a given solvent at a specific temperature.

Materials:

-

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

-

Selected solvent(s)

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the RAFT agent to a known volume of the solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample by HPLC-UV or UV-Vis spectrophotometry to determine the concentration. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for quantitative solubility determination.

II. Stability Profile and Degradation Pathways

The stability of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is paramount for achieving controlled polymerization. Degradation of the RAFT agent can lead to a loss of control over the molecular weight and dispersity of the resulting polymer. Several factors, including pH, temperature, and light, can influence its stability.

Hydrolytic Stability

2.1.1 Hydrolysis of the Cyano Group:

A significant degradation pathway for trithiocarbonate RAFT agents containing both a cyano and a carboxylic acid group is the self-catalyzed hydrolysis of the cyano group to an amide.[5][6] This reaction can occur during storage, particularly if the RAFT agent is exposed to moisture.[6]

The proposed mechanism involves the intramolecular protonation of the nitrile by the adjacent carboxylic acid, which facilitates nucleophilic attack by water.[6]

Caption: Proposed mechanism for the hydrolysis of the cyano group.

The formation of the amide-containing species can negatively impact polymerization control, as it may exhibit a different chain transfer efficiency.[6]

2.1.2 Hydrolysis of the Trithiocarbonate Group:

The trithiocarbonate moiety is generally more resistant to hydrolysis than dithioesters.[1] However, under strong basic conditions (pH > 12), the trithiocarbonate group can undergo hydrolysis.[3][7] This is a critical consideration for polymerizations conducted in aqueous media at high pH. A study on a similar RAFT agent, 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (referred to as Rtt-05 in the study), showed it to be more stable to hydrolysis than its more hydrophilic analogue, which was attributed to the dodecyl chain forming micelles that protect the trithiocarbonate group.[3][7]

Thermal Stability

Trithiocarbonates are generally considered to have good thermal stability.[8] However, like all organic molecules, they will decompose at elevated temperatures. The exact decomposition temperature for 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is not widely reported, but polymerizations are typically conducted at temperatures between 60-80 °C without significant degradation. It is advisable to avoid prolonged exposure to unnecessarily high temperatures.

Photolytic Stability

RAFT agents can be sensitive to light, particularly UV and high-energy visible light (e.g., blue light).[9] Photodegradation can lead to the cleavage of the C-S bond, generating radicals that can interfere with the controlled polymerization process.[9] The stability is dependent on the structure of the R-group.[9] It is recommended to store the RAFT agent in the dark and to protect polymerization reactions from direct light exposure unless photoinitiation is intended.

III. Experimental Protocols for Stability Assessment

To ensure the integrity of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, it is essential to have robust analytical methods to assess its purity and detect any degradation products.

Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of the cyano group to the amide.

Materials:

-

Sample of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of the RAFT agent in the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify the characteristic peaks of the pure RAFT agent.

-

Look for the appearance of new peaks in the amide region (typically around 7.4-7.6 ppm).[6]

-

Monitor the chemical shift of the methyl protons adjacent to the cyano group, which will shift upon hydrolysis.[6]

-

By integrating the peaks corresponding to the parent compound and the amide degradation product, a semi-quantitative estimation of the extent of hydrolysis can be made.

-

Protocol for Stability Assessment by UV-Vis Spectroscopy

Objective: To monitor the degradation of the trithiocarbonate group.

Materials:

-

Sample of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

-

UV-transparent solvent (e.g., acetonitrile, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the RAFT agent of known concentration in the chosen solvent.

-

Spectral Scan: Record the UV-Vis spectrum of the solution, typically from 250 nm to 600 nm. The trithiocarbonate group has two characteristic absorption bands: a strong π-π* transition around 310 nm and a weaker n-π* transition in the visible region.[10][11][12]

-

Stability Study:

-

Subject aliquots of the stock solution to the desired stress conditions (e.g., elevated temperature, different pH buffers, light exposure).

-

At specified time intervals, withdraw a sample and record its UV-Vis spectrum.

-

-

Data Analysis:

Caption: Workflow for UV-Vis stability assessment.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways under accelerated stress conditions.

Conditions:

-

Acidic Hydrolysis: Dissolve the RAFT agent in a solution of 0.1 M HCl and heat at 60-80 °C.

-

Basic Hydrolysis: Dissolve the RAFT agent in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature. Note that high pH can rapidly degrade the trithiocarbonate group.

-

Oxidative Degradation: Treat a solution of the RAFT agent with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolytic Degradation: Expose a solution of the RAFT agent to a controlled light source (e.g., a UV lamp or a photostability chamber).

-

Thermal Degradation: Heat the solid RAFT agent at a temperature above its typical use range (e.g., 100 °C).

Analysis: At various time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the parent compound and any degradation products.

IV. Recommended Storage and Handling

To ensure the long-term stability and performance of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, the following storage and handling procedures are recommended:

-

Storage Temperature: Store at -20°C for long-term storage.[13] For shorter periods, storage at room temperature is also acceptable according to some suppliers.[14]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[14]

-

Light: Protect from light by storing in an amber vial or in a dark location.

-

Handling: When not in use, keep the container tightly sealed. Handle in a well-ventilated area, and use appropriate personal protective equipment, as the compound may be harmful if swallowed.[5][13]

V. Conclusion

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is a versatile and effective RAFT agent. However, its successful application hinges on a thorough understanding of its solubility and stability. By carefully selecting solvents based on its amphiphilic nature and by implementing proper storage and handling procedures to mitigate hydrolytic, thermal, and photolytic degradation, researchers can ensure the integrity of this reagent. The analytical protocols provided in this guide offer a framework for assessing the quality of the RAFT agent and for conducting systematic stability studies, ultimately leading to more robust and reproducible polymer synthesis.

References

-

Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters, 6(3), 287–291. [Link]

-

McKenzie, T. G., Fu, Q., Uchiyama, M., Satoh, K., & Qiao, G. G. (2016). Investigation into the photolytic stability of RAFT agents and the implications for photopolymerization reactions. Polymer Chemistry, 7(28), 4724–4735. [Link]

-

LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab., CA (United States). [Link]

-

Skrabania, K., Miasnikova, A., & Laschewsky, A. (2011). Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis. Polymer Chemistry, 2(9), 2074-2083. [Link]

-

Md Tawabur, R., et al. (2023). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers, 15(2), 297. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process—A Third Update. Australian Journal of Chemistry, 65(8), 985-1076. [Link]

-

ResearchGate. (n.d.). Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis. Retrieved from [Link]

-

Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

-

Knox, S. T., et al. (2019). Benchtop flow-NMR for rapid online monitoring of RAFT and free radical polymerisation in batch and continuous reactors. Polymer Chemistry, 10(40), 5545-5553. [Link]

-

Jerlhagen, Å., et al. (2024). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. ACS Macro Letters, 13(5), 613–619. [Link]

-

Gody, G., et al. (2022). Thiocarbonyl chemistry in polymer science. Chemical Society Reviews, 51(10), 3830-3877. [Link]

-

PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

-

Boron Molecular. (n.d.). 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid, high purity. Retrieved from [Link]

-

Andersen, C., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). [Link]

-

Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). [Link]

-

CoLab. (n.d.). Quantitative synthesis of trithiocarbonates containing functional groups as RAFT agents using equivalent amount of CS2. Retrieved from [Link]

-

Boron Molecular. (n.d.). 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid. Retrieved from [Link]

-

MDPI. (2023). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional RAFT Agents for Radical-Controlled Polymerization: Quantitative Synthesis of Trithiocarbonates Containing Functional Groups as RAFT Agents Using Equivalent Amount of CS2. Retrieved from [Link]

-

ResearchGate. (n.d.). In-situ NMR spectroscopy for probing the efficiency of RAFT/MADIX agents. Retrieved from [Link]

-

Anastasaki, A. (2019). Paper of the month: Benchtop flow-NMR for rapid online monitoring of RAFT and free radical polymerisation in batch and continuous reactors. RSC Blogs. [Link]

-

LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Trithiocarbonates in RAFT Polymerization. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (2024). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Retrieved from [Link]

-

PubMed. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-ir of (a) 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (b) Peg.... Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Reddit. (2023). RAFT polymerization (CTA degrading / end groups not observed). Retrieved from [Link]

-

Polymer Chemistry. (2016). Investigation into the photolytic stability of RAFT agents and the implications for photopolymerization reactions. Retrieved from [Link]

Sources

- 1. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Cyano-4- [(dodecylsulfanylthiocarbonyl)sulfanyl]pentan oic acid SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00050D [pubs.rsc.org]

- 9. Investigation into the photolytic stability of RAFT agents and the implications for photopolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. [PDF] Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-シアノ-4-[(ドデシルスルファニルチオカルボニル)スルファニル]ペンタン酸 97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. 870196-80-8・4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic Acid・030-24641・036-24643[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Navigating the Thermophysical Landscape of Substituted Pentanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Thermophysical Properties in Pharmaceutical Development

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's fundamental physical and chemical characteristics is paramount. For substituted pentanoic acid derivatives, a class of compounds with significant therapeutic potential, their thermophysical properties are not merely academic data points; they are critical determinants of a drug candidate's ultimate success. These properties govern everything from formulation and manufacturing processes to bioavailability and stability. This guide provides an in-depth exploration of the key thermophysical characteristics of these derivatives, offering both theoretical grounding and practical, field-proven methodologies for their accurate determination. By understanding the "why" behind the "how," researchers, scientists, and drug development professionals can make more informed decisions, mitigating risks and accelerating the path to viable therapeutics.

The Foundation: Understanding Key Thermophysical Parameters

The behavior of a drug substance under varying thermal conditions dictates its processability, stability, and ultimately, its efficacy. For substituted pentanoic acid derivatives, the following thermophysical parameters are of primary importance:

-

Melting Point and Enthalpy of Fusion: These properties are fundamental to a compound's solid-state characterization. The melting point defines the temperature at which a substance transitions from a solid to a liquid, a critical parameter for processes like milling, granulation, and tablet compression. The enthalpy of fusion, the energy required for this phase change, provides insights into the strength of the crystal lattice.

-

Boiling Point and Enthalpy of Vaporization: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is crucial for purification techniques like distillation and for assessing the volatility of a compound. The enthalpy of vaporization quantifies the energy needed for the liquid-to-gas transition.

-

Solubility and Lipophilicity (LogP/LogD): A drug's ability to dissolve in aqueous and lipid environments is a cornerstone of its pharmacokinetic profile. Aqueous solubility influences dissolution rate and absorption, while lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), governs its ability to cross biological membranes.[1][2][3]

-

Thermal Stability and Decomposition: Understanding a compound's degradation profile under thermal stress is non-negotiable for ensuring product safety and establishing appropriate storage conditions and shelf-life.

Experimental Determination of Thermophysical Properties: A Practical Approach

Accurate and reproducible measurement of thermophysical properties is the bedrock of reliable drug development. The following section details established experimental protocols, emphasizing the causality behind methodological choices.

Thermal Analysis Techniques: Unveiling Phase Transitions and Stability

Thermal analysis methods are indispensable tools for characterizing the thermal properties of pharmaceutical materials.[4] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information from minimal sample quantities.[5][6]

Core Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This allows for the precise determination of melting points, enthalpies of fusion, and glass transition temperatures.[4][7]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

-

Sample Preparation: Accurately weigh 2-5 mg of the substituted pentanoic acid derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion.[8]

Causality of Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper, more accurate transition peaks.[5]

-

Controlled Heating Rate: A standardized heating rate ensures comparability between experiments and with literature data. Slower rates can improve resolution, while faster rates increase sensitivity.

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions.

Core Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is a powerful tool for assessing thermal stability and decomposition pathways.

Experimental Protocol: Assessing Thermal Stability

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Suspend the sample pan within the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Causality of Experimental Choices:

-

Continuous Mass Monitoring: Provides a direct and quantitative measure of degradation, allowing for the determination of decomposition kinetics.

-

Controlled Atmosphere: The experiment can be conducted under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to simulate different storage or processing conditions.

Diagram: Experimental Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA analysis.

Determination of Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a critical property for understanding a compound's volatility and is essential for designing purification processes like distillation.[9][10]

Experimental Protocol: Temperature Programmed Thermal Desorption (TPTD)

-

Sample Preparation: A sub-monolayer of monodisperse, submicron particles of the substituted pentanoic acid derivative is deposited onto a vaporizer surface.

-

Instrument Setup: The sample is placed in a thermal desorption particle beam mass spectrometer under vacuum.

-

Thermal Program: The vaporizer is heated at a programmed rate.

-

Data Analysis: The evaporation of the particles is monitored by the mass spectrometer. The desorption profile is then analyzed using evaporation rate theory to derive a Clausius-Clapeyron equation, from which vapor pressure and enthalpy of sublimation can be determined.[9]

Causality of Experimental Choices:

-

Sub-monolayer Coverage: Ensures that the evaporation kinetics are not limited by intermolecular interactions between particles.

-

High Vacuum: Minimizes collisions with background gas molecules, allowing for the direct measurement of the intrinsic evaporation rate.

-

Mass Spectrometric Detection: Provides high sensitivity and selectivity for monitoring the evaporating species.

Measuring Solubility and Lipophilicity

The interplay between aqueous solubility and lipophilicity is a delicate balance that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Principle: This classic and reliable method directly measures the partitioning of a solute between two immiscible liquids, typically n-octanol and water, at equilibrium.[1][11]

Experimental Protocol:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the substituted pentanoic acid derivative in one of the phases. Add a known volume of the second phase.

-

Equilibration: Shake the mixture for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2]

Causality of Experimental Choices:

-

Pre-saturation of Solvents: Ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Equilibration Time: Allows the solute to distribute between the two phases until a thermodynamic equilibrium is reached.

-

Centrifugation: Prevents the formation of emulsions, which can interfere with accurate concentration measurements.

Diagram: Relationship between Lipophilicity and Drug Distribution

Caption: Lipophilicity's role in drug distribution.

Data Interpretation and Application in Drug Development

The thermophysical data generated from these experiments are not merely for characterization; they are actionable insights that guide critical development decisions.

Table 1: Hypothetical Thermophysical Data for Substituted Pentanoic Acid Derivatives

| Derivative | Substituent | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | LogP | Thermal Decomposition Onset (°C) |

| Compound A | -OH | 125.3 | 25.8 | 1.2 | 210 |

| Compound B | -Cl | 98.7 | 20.1 | 2.5 | 195 |

| Compound C | -OCH3 | 110.5 | 22.4 | 1.8 | 205 |

Interpretation and Implications:

-

Compound A (-OH): The higher melting point and enthalpy of fusion suggest strong intermolecular hydrogen bonding, which could impact crystal packing and solubility. The lower LogP indicates greater hydrophilicity.

-

Compound B (-Cl): The lower melting point suggests weaker crystal lattice forces. The higher LogP indicates greater lipophilicity, which may enhance membrane permeability but could also lead to lower aqueous solubility.

-

Compound C (-OCH3): Exhibits intermediate properties, potentially offering a balance between solubility and permeability.

These data directly inform:

-

Formulation Strategy: A compound with low aqueous solubility (high LogP) may require enabling technologies such as amorphous solid dispersions or lipid-based formulations.

-

Process Development: Knowledge of melting points and thermal stability is crucial for selecting appropriate drying temperatures and milling conditions to avoid degradation.

-

Stability Studies: Decomposition data from TGA helps in defining storage conditions and predicting shelf-life.

Conclusion: A Foundation for Rational Drug Design

A comprehensive understanding and accurate measurement of the thermophysical characteristics of substituted pentanoic acid derivatives are fundamental to a rational and efficient drug development process. By moving beyond simple data collection to an understanding of the underlying principles and the causality of experimental design, researchers can de-risk their development programs, optimize formulations, and ultimately, increase the probability of bringing safe and effective medicines to patients. This guide serves as a foundational resource for navigating the complex but critical landscape of thermophysical property characterization.

References

- TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods.

- Chattopadhyay, S., & Ziemann, P. J. (2005). Vapor Pressures of Substituted and Unsubstituted Monocarboxylic and Dicarboxylic Acids Measured Using a Temperature Programmed Thermal Desorption Method.

- Purdue University. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences.

- Technology Networks. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

- TA Instruments. Thermal Analysis in the Pharmaceutical Industry.

-

PubMed. (2001). Vapor pressures of carboxylic acid esters including pyrethroids: measurement and estimation from molecular structure. Available from: [Link]

-

Wikipedia. Partition coefficient. Available from: [Link]

-

Future Medicinal Chemistry. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Available from: [Link]

-

National Institutes of Health. (2017). Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water. Available from: [Link]

-

Scribd. Partition Coefficient Determination (Pharmaceutics Practical).pptx. Available from: [Link]

-

Royal Society of Chemistry. Partition and distribution coefficients. Available from: [Link]

-

PubMed. (2021). Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Available from: [Link]

-

University of Missouri-St. Louis. (2012). Vaporization Enthalpy and Vapor Pressure of Valproic Acid by Correlation Gas Chromatography. Available from: [Link]

-

Atmospheric Chemistry and Physics. (2023). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Available from: [Link]

-

Scribd. Understanding Partition Coefficients in Drug Formulation. Available from: [Link]

-

ACS Publications. (1964). Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents. Available from: [Link]

-

ResearchGate. (2011). Determination of experimental excess molar properties for mixtures of carboxylic acids. Available from: [Link]

-

Journal of Physical and Chemical Reference Data. (1975). Ideal gas thermodynamic properties of methanoic and ethanoic acids. Available from: [Link]

-

Chemcasts. Thermophysical Properties of pentanoic acid, 4-methyl-3-oxo-, methyl ester. Available from: [Link]

- Google Patents. (2001). Pentanoic acid derivatives.

-

ACS Publications. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Available from: [Link]

-

ResearchGate. (2012). Vaporization Enthalpy and Vapor Pressure of Valproic Acid by Correlation Gas Chromatography. Available from: [Link]

-

ACS Publications. (2015). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. Available from: [Link]

-

Springer. (2005). The thermometric and enthalpimetric determination of organic compounds. Available from: [Link]

-

Solubility of Things. Calorimetry: Techniques and Applications. Available from: [Link]

-

City University of Hong Kong. (1992). Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions. Available from: [Link]

-

National Institutes of Health. (2014). Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K. Available from: [Link]

-

ResearchGate. (2015). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. Available from: [Link]

-

Acta Physico-Chimica Sinica. (1996). Measurement and Study on the Vapor Heat Capacities of Carboxylic Acids. Available from: [Link]

-

NIST Technical Series Publications. (1930). Heats of combustion of organic compounds. Available from: [Link]

-

PubChem. Pentanoic Acid. Available from: [Link]

-

National Institute of Standards and Technology. Pentanoic acid. Available from: [Link]

-

National Institute of Standards and Technology. Pentanoic acid. Available from: [Link]

-

ACS Publications. (2012). Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents. Available from: [Link]

-

Sciencemadness Wiki. Pentanoic acid. Available from: [Link]

-

MDPI. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Available from: [Link]

-

PubMed. (1998). Structure-activity relationships of unsaturated analogues of valproic acid. Available from: [Link]

-

Atlantis Press. (2015). An Experimental Study of the Property of Phase Transition Temperature for Organic Composites Phase Change Materials. Available from: [Link]

-

National Institute of Standards and Technology. pentanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available from: [Link]

-

National Institutes of Health. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]

-

Cheméo. Chemical Properties of Pentanoic acid (CAS 109-52-4). Available from: [Link]

-

Wikipedia. Valeric acid. Available from: [Link]

-

AIP Publishing. (2024). Phase change-related thermal property characterization and enhancement in carbon-based organic phase change composites. Available from: [Link]

-

MDPI. (2021). Amino Acids in the Development of Prodrugs. Available from: [Link]

-

ResearchGate. (2005). Why the Lower-membered Alkanoic Acids are Infinitely Soluble in Water whereas the Higher-membered Ones have a Very Low Solubility in Water? A Molecular Modeling Analysis. Available from: [Link]

Sources

- 1. Partition coefficient - Wikipedia [en.wikipedia.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. scribd.com [scribd.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]

- 11. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

An In-depth Technical Guide on the Potential Biological Activities and Cytotoxicity of Sulfanylpentanoic Acid Compounds

Executive Summary

Sulfanylpentanoic acid and its derivatives are a class of organosulfur compounds characterized by a five-carbon pentanoic acid backbone with a sulfanyl (thiol, -SH) group. This unique structural motif, notably present in the well-studied antioxidant alpha-lipoic acid, confers a range of biological activities stemming from the high reactivity of the thiol group. These compounds are potent redox-active molecules, capable of scavenging reactive oxygen species (ROS), chelating metal ions, and regenerating endogenous antioxidants like glutathione.[1][2][3][4] Beyond their antioxidant capacity, emerging evidence points to their roles in modulating key cellular signaling pathways, particularly the NF-κB pathway, which is central to the inflammatory response.[2][4] Consequently, these compounds exhibit potential as anti-inflammatory agents. However, their biological effects are not universally beneficial; at certain concentrations, they can induce cytotoxicity through various mechanisms, including apoptosis. This dual activity underscores the importance of rigorous, systematic evaluation for any therapeutic development. This guide provides an in-depth overview of the known biological activities and cytotoxicity of sulfanylpentanoic acid compounds, complete with detailed, field-proven experimental protocols for their assessment, data interpretation guidelines, and a discussion of best practices for researchers in drug discovery and development.

Introduction to Sulfanylpentanoic Acid Compounds

Chemical Structure and Properties

The defining feature of sulfanylpentanoic acid compounds is the sulfhydryl (-SH) group, a thiol that is a sulfur analog of an alcohol group.[5] This group is highly reactive and readily participates in redox reactions, acting as a potent reducing agent.[3][6] The thiol group can donate a hydrogen atom to neutralize free radicals or undergo oxidation to form disulfide bonds (R-S-S-R).[6][7] This reactivity is central to their biological function. Furthermore, the carboxyl group of the pentanoic acid backbone imparts acidic properties and influences the molecule's solubility and transport across biological membranes.

The most prominent and extensively studied member of this class is Alpha-Lipoic Acid (ALA) , or 1,2-dithiolane-3-pentanoic acid. In its oxidized form, it contains a disulfide bond within a five-membered ring. Its reduced form, dihydrolipoic acid (DHLA), features two free thiol groups, making it a powerful antioxidant.[4]

Rationale for Investigation

The investigation into sulfanylpentanoic acid compounds is driven by several key factors:

-

Antioxidant Potential: The thiol group is a powerful scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a vast number of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2]

-

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways, such as the NF-κB pathway, are of significant therapeutic interest.[8][9][10]

-

Modulation of Cellular Metabolism: As exemplified by ALA's role as a cofactor for mitochondrial dehydrogenase complexes, these compounds can be integral to cellular energy production.[11]

-

Cytotoxicity in Cancer Research: Compounds that exhibit selective cytotoxicity toward cancer cells are valuable candidates for oncological drug development. Understanding the cytotoxic mechanisms of sulfanylpentanoic acid derivatives is crucial for this application.[2]

Key Biological Activities and Investigative Workflows

Antioxidant and Redox Modulating Properties

The primary mechanism of action for many sulfanylpentanoic acid compounds is their ability to counteract oxidative stress. This is achieved through direct radical scavenging and by supporting the endogenous antioxidant systems.[4][12]

To provide a rapid and reliable primary screen for antioxidant capacity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is an excellent choice. It measures the compound's ability to act as a hydrogen/electron donor, which is a fundamental mechanism of radical scavenging. The assay is straightforward, cost-effective, and relies on a simple colorimetric change, making it suitable for high-throughput screening.[13] The deep violet DPPH radical becomes a colorless or pale yellow hydrazine upon reduction, and this change in absorbance at ~517 nm is directly proportional to the antioxidant activity.[13]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control and prepared in the same concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, add 100 µL of methanol instead of the test compound.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Effects via NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a signaling cascade that leads to the translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes like TNF-α and IL-6.[10] Compounds like ALA have been shown to inhibit this activation, representing a key anti-inflammatory mechanism.[2][4]

Caption: Inhibition of the canonical NF-κB pathway by sulfanylpentanoic acid compounds.

Cytotoxicity Profile and Evaluation

While biologically active, it is crucial to determine the concentration at which these compounds become toxic to cells.[14][15] Cytotoxicity assays are fundamental for establishing a therapeutic window and understanding the mechanisms of cell death.[16]

Causality Behind Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for assessing cell viability.[17][18][19] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[18][19] The amount of formazan produced is directly proportional to the number of living cells. This assay provides a robust measure of how a compound affects a cell population's overall health and proliferation.[17][18]

-

Cell Seeding:

-

Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of the sulfanylpentanoic acid compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_sample / Abs_control) x 100

-

Plot the % viability against compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

-

Caption: Step-by-step workflow for the MTT cell viability assay.

Differentiating Apoptosis from Necrosis: The Annexin V/PI Assay

A reduction in viability measured by the MTT assay does not reveal the mechanism of cell death. To distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), the Annexin V and Propidium Iodide (PI) assay is the gold standard.[21][22][23]

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[21] By using both stains, flow cytometry can differentiate four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., around the IC50 value determined by MTT) for the desired time.

-

Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like EDTA, as trypsin can damage membrane proteins.

-

Centrifuge the cells and wash once with cold 1X PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.[21]

-

Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Data Presentation and Interpretation

Quantitative data, such as IC50 values, should be presented clearly in tables to allow for easy comparison across different compounds, cell lines, or treatment durations.

Table 1: Example Cytotoxicity Profile of Compound X

| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |

| HepG2 (Human Liver) | 24 | 150.2 ± 12.5 |

| 48 | 85.6 ± 7.8 | |

| A549 (Human Lung) | 24 | 182.4 ± 15.1 |

| 48 | 110.9 ± 9.3 | |

| HEK293 (Normal Kidney) | 48 | > 300 |

Data are representative. SD = Standard Deviation from three independent experiments.

-

Dose-Response: A steep dose-response curve suggests a specific mechanism of action, while a shallow curve may indicate non-specific toxicity or multiple targets.

-